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Compound of Interest

Compound Name: D-Pipecolinic acid

Cat. No.: B555528 Get Quote

An In-depth Technical Guide to D-Pipecolinic Acid: Discovery, History, and Biological

Significance

Introduction
Pipecolic acid (piperidine-2-carboxylic acid), a cyclic non-proteinogenic amino acid, exists as

two stereoisomers, D- and L-pipecolinic acid.[1][2] While both forms are metabolites of L-lysine,

D-pipecolinic acid has a distinct origin and history of scientific interest.[3] Initially identified in

the mid-20th century, it was considered a minor metabolite.[4] However, subsequent research

has unveiled its significant roles across various biological kingdoms, from being a crucial

signaling molecule in plant immunity to serving as a diagnostic biomarker for severe human

metabolic disorders.[5] This technical guide provides a comprehensive overview of the

discovery, history, biosynthesis, and multifaceted biological functions of D-pipecolinic acid,

with a focus on quantitative data and experimental methodologies relevant to researchers and

drug development professionals.

Discovery and History
D-(+)-Pipecolinic acid was first isolated and characterized in the mid-20th century as a

metabolite found in various organisms, including plants and mammals. For a considerable

period, its biological significance remained largely unknown. A pivotal shift in understanding

came with the discovery of elevated pipecolic acid levels in the physiological fluids of patients

with peroxisomal biogenesis disorders, such as Zellweger syndrome. This finding established

pipecolic acid, including the D-isomer, as a key biomarker for a class of severe genetic

diseases.
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Further research elucidated that in humans, plasma D-pipecolinic acid is not primarily derived

directly from dietary intake but is mainly a product of L-lysine catabolism by intestinal bacteria.

This discovery highlighted the intricate relationship between the host's metabolism and the gut

microbiome. In parallel, studies in plant biology identified pipecolic acid as a critical signaling

molecule in plant defense, particularly in systemic acquired resistance (SAR), where it helps

prime the plant for a more robust immune response against pathogens. In the microbial world,

pipecolic acid is recognized as an important precursor for the biosynthesis of secondary

metabolites with significant pharmaceutical applications, such as the immunosuppressant

rapamycin.

Biosynthesis and Metabolism
The metabolic pathways of pipecolic acid are complex and vary between organisms. The

primary precursor for both D- and L-isomers is the essential amino acid L-lysine.

Biosynthesis from L-Lysine
In mammals and humans, the synthesis of D-pipecolinic acid is largely attributed to the

metabolic activity of intestinal bacteria, which convert dietary L-lysine into D-pipecolinic acid.

This is distinct from the primary mammalian pathway for L-lysine degradation, which proceeds

via the saccharopine pathway to produce L-pipecolic acid.

In microorganisms, two main routes for converting lysine to pipecolic acid have been identified:

The Δ¹-piperideine-2-carboxylic acid (P2C) Pathway: This route involves the loss of the α-

amino group of lysine. In Pseudomonas putida, this pathway is part of D-lysine catabolism,

where D-lysine is converted to P2C and subsequently reduced to pipecolic acid.

The Δ¹-piperideine-6-carboxylic acid (P6C) Pathway: This route involves the loss of the ε-

amino group. The intermediate P6C is in equilibrium with its open-chain form, α-aminoadipic-

δ-semialdehyde.

In plants, L-lysine is converted to pipecolic acid via a pathway involving the enzymes AGD2-

LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SAR-DEFICIENT 4 (SARD4). ALD1, an

aminotransferase, is thought to convert L-lysine into Δ¹-piperideine-2-carboxylic acid (2,3-DP),

which is then reduced to pipecolic acid by the reductase SARD4.
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Simplified overview of Pipecolic Acid biosynthesis pathways.

Catabolism
The degradation of pipecolic acid primarily occurs in the peroxisomes. The enzyme L-

pipecolate oxidase is responsible for oxidizing pipecolic acid, a critical step in its catabolism. A

deficiency in this enzyme or general peroxisomal dysfunction leads to the accumulation of

pipecolic acid in the body. The rate of pipecolic acid metabolism varies significantly among

different animal species and even between organs within the same species. For instance,

rabbit kidney and liver slices effectively degrade both D- and L-isomers, whereas rat tissues

show very little catabolism of injected pipecolic acid.
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Biological Roles and Clinical Significance
D-Pipecolinic acid is not merely a metabolic byproduct; it plays active roles in various

physiological and pathological processes.

Mammalian Systems and Disease
Biomarker for Peroxisomal Disorders: Elevated levels of pipecolic acid are a hallmark of

peroxisome biogenesis disorders (PBDs) like Zellweger syndrome, infantile Refsum disease,

and neonatal adrenoleukodystrophy. Its measurement in plasma or urine is a crucial

diagnostic tool for these conditions. In generalized PBDs, pipecolic acid levels are increased,

whereas they remain normal in disorders involving a single peroxisomal enzyme deficiency,

aiding in differential diagnosis.

Neurological Function: Pipecolic acid is found in the brain and cerebrospinal fluid and is

considered a metabolite of lysine in the brain. Some studies have suggested it may interact

with the central GABAergic system, potentially enhancing GABA responses in neurons.

However, other research indicates this interaction is weak and may not be physiologically

significant under normal conditions.

Cancer Biomarker: Recent studies have highlighted serum pipecolic acid as a potential

predictive biomarker for esophageal squamous cell carcinoma (ESCC). Its levels were found

to be progressively increased from dysplasia to cancerization in mouse models, and it may

help cancer cells resist oxidative stress.

Plant Immunity
In the plant kingdom, pipecolic acid is a key regulator of inducible immunity.

Systemic Acquired Resistance (SAR): Following pathogen recognition, pipecolic acid

accumulates not only in the inoculated leaves but also in distal, uninfected leaves. This

systemic accumulation is essential for establishing SAR, a state of heightened immunity that

protects the entire plant from subsequent infections.

Defense Priming: Pipecolic acid acts as a signal that amplifies and primes plant defense

responses. It conditions the plant for a faster and stronger activation of defenses, such as

the production of the key defense hormone salicylic acid.
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Biological Roles of D-Pipecolinic Acid
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Multifaceted roles of D-Pipecolinic Acid across biological systems.

Quantitative Data
The concentration and metabolism of pipecolic acid vary significantly depending on the

biological source and condition.

Table 1: Concentration of Pipecolic Acid in Biological Fluids and Foods
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Sample Type Analyte
Concentration /
Value

Reference

Human Plasma
(Healthy)

L-Pipecolic Acid
Calibration range:
0.5–80 µmol/L

Human Plasma

(Peroxisomal

Disease)

L-Pipecolic Acid
Elevated compared to

healthy individuals

Human Urine (Healthy

Infants)
Pipecolic Acid

Excretion decreases

with age

Human Urine

(Zellweger Patients)
Pipecolic Acid

0.02–228.3 mmol/mol

of creatinine

Processed Foods

(e.g., Dairy, Meat)
Total Pipecolic Acid

High concentrations

found in some

samples; higher

proportion of L-isomer

than D-isomer

| Edible Plants | Total Pipecolic Acid | High concentrations found in some samples; higher

portion of L-isomer than D-isomer | |

Table 2: Comparative Rates of Pipecolic Acid Metabolism in Kidney Tissue
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Animal Species

L-Pipecolic Acid
Degradation
(pmoles/min/mg
protein)

D-Pipecolic Acid
Degradation

Reference

Rat 0.11
Consistently 50-
60% higher than L-
isomer

Mouse 0.31
Consistently 50-60%

higher than L-isomer

Monkey 3.0
Consistently 50-60%

higher than L-isomer

Human 6.5
Consistently 50-60%

higher than L-isomer

Guinea Pig 101
Consistently 50-60%

higher than L-isomer

| Rabbit | 106 | Activity with D-isomer was not consistently higher | |

Experimental Protocols
Accurate quantification of D-pipecolinic acid is essential for both research and clinical

diagnostics. Below are summaries of established methodologies.

Protocol 1: Chiral Quantification of D- and L-Pipecolic
Acid in Plasma by LC-MS/MS
This method allows for the stereoselective analysis of pipecolic acid isomers in plasma.

Principle: Enantiomers are separated on a chiral chromatography column and detected by a

tandem mass spectrometer, providing high sensitivity and specificity.

Reagents and Materials:

Plasma sample (50 µL)
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Internal Standard (e.g., phenylalanine-d5)

Protein precipitation agent (e.g., acetonitrile)

Chiral HPLC column (e.g., macrocyclic glycopeptide teicoplanin column)

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Sample Preparation:

Add internal standard to a 50 µL plasma sample.

Deproteinize the sample by adding a precipitation agent.

Centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a new tube and evaporate to dryness.

Reconstitute the residue in a suitable mobile phase for injection.

Instrumental Analysis:

Chromatography: Use a chiral column to separate D- and L-pipecolic acid. L-PA typically

elutes earlier than D-PA.

Mass Spectrometry: Operate in selected-reaction monitoring (SRM) mode. Monitor

specific precursor-to-product ion transitions (e.g., m/z 130 -> m/z 84 for pipecolic acid).

Data Analysis:

Quantify L- and D-pipecolic acid concentrations by comparing the peak area ratios of the

analytes to the internal standard against a calibration curve.

Protocol 2: Quantification of Pipecolic Acid in Plant
Tissue by GC-MS
This protocol describes a method for extracting and quantifying total pipecolic acid from plant

leaves.
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Principle: Pipecolic acid is extracted from plant tissue, derivatized to increase its volatility,

and then analyzed by gas chromatography-mass spectrometry (GC-MS).

Reagents and Materials:

Plant leaf tissue

Internal Standard (e.g., norvaline)

Extraction solvent (e.g., methanol/water mixture)

Derivatization agent (e.g., propyl chloroformate)

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation:

Homogenize leaf tissue in an extraction solvent containing the internal standard.

Centrifuge and collect the supernatant.

Perform a one-step derivatization using propyl chloroformate.

Extract the derivatized analytes into an organic solvent (e.g., chloroform).

Analyze the organic phase by GC-MS.

Instrumental Analysis:

Chromatography: Separate the derivatized compounds on a suitable GC column.

Mass Spectrometry: Operate in selective ion monitoring (SIM) mode to detect specific ions

for derivatized pipecolic acid (e.g., m/z 172.2 and 128.0) and the internal standard.

Data Analysis:

Calculate pipecolic acid levels based on a standard curve generated from the peak area

ratios of the analyte to the internal standard.
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General Experimental Workflow for Pipecolic Acid Quantification
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(Plasma, Plant Tissue, etc.)
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Workflow for the quantification of Pipecolic Acid.
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Conclusion
D-Pipecolinic acid, once a molecule of obscure function, has emerged as a compound of

significant interest in diverse fields of biology and medicine. Its unique origin from the gut

microbiome in humans, its critical role as a diagnostic marker for devastating peroxisomal

disorders, and its function as a central signaling molecule in plant immunity underscore its

importance. The development of sophisticated analytical techniques has been crucial in

uncovering these roles. For researchers, scientists, and drug development professionals, a

thorough understanding of the biosynthesis, metabolism, and multifaceted functions of D-
pipecolinic acid opens new avenues for diagnostic innovation, therapeutic intervention, and

the development of novel strategies for crop protection.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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